molecular formula C17H18N2O2S B5868558 2-(1,3-benzoxazol-2-ylthio)-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone

2-(1,3-benzoxazol-2-ylthio)-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone

Cat. No. B5868558
M. Wt: 314.4 g/mol
InChI Key: CNAPVHKFGAGJRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzoxazol-2-ylthio)-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPTES and is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in cancer metabolism.

Mechanism of Action

BPTES inhibits glutaminase by binding to the active site of the enzyme, thereby preventing it from catalyzing the conversion of glutamine to glutamate. This inhibition leads to a decrease in the levels of glutamate, which is a critical metabolite for cancer cell survival. As a result, cancer cells are unable to maintain their energy balance, leading to cell death.
Biochemical and physiological effects:
BPTES has been shown to induce cell death in various cancer cell lines, including breast, lung, and prostate cancer. In addition, BPTES has been shown to inhibit the growth of cancer cells in animal models, suggesting its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using BPTES in lab experiments is its potent inhibition of glutaminase. This property makes BPTES an ideal tool for studying the role of glutaminase in cancer metabolism. However, one of the limitations of using BPTES is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of BPTES. One potential application of BPTES is in combination therapy with other cancer drugs. BPTES has been shown to enhance the efficacy of other cancer drugs, suggesting its potential as a combination therapy. In addition, further research is needed to understand the mechanism of action of BPTES and its potential applications in other diseases.

Synthesis Methods

The synthesis of BPTES involves the reaction of 2-aminobenzoxazole and 1-ethyl-2,5-dimethylpyrrole-3-carboxaldehyde in the presence of thioacetic acid. The reaction proceeds via a condensation reaction, resulting in the formation of BPTES.

Scientific Research Applications

BPTES has been extensively studied for its potential applications in cancer treatment. Glutaminase plays a crucial role in the metabolism of cancer cells, and inhibition of this enzyme has been shown to induce cell death in various cancer cell lines. BPTES has been shown to be a potent inhibitor of glutaminase and has demonstrated promising results in preclinical studies.

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(1-ethyl-2,5-dimethylpyrrol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-4-19-11(2)9-13(12(19)3)15(20)10-22-17-18-14-7-5-6-8-16(14)21-17/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAPVHKFGAGJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C1C)C(=O)CSC2=NC3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone

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